molecular formula C15H15N3O3S B5813641 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide

Numéro de catalogue B5813641
Poids moléculaire: 317.4 g/mol
Clé InChI: SGVHJFOABXRLMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system, responsible for recognizing and responding to bacterial lipopolysaccharides (LPS), which can cause sepsis and other inflammatory diseases. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including sepsis, arthritis, and asthma.

Mécanisme D'action

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide works by inhibiting TLR4 signaling, which is activated by LPS and triggers an inflammatory response. TLR4 signaling involves a complex cascade of intracellular signaling pathways, ultimately leading to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. This compound blocks this signaling by binding to a specific site on TLR4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of TLR4 signaling. In animal models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and improve survival in sepsis. This compound has also been shown to reduce joint inflammation and bone destruction in arthritis models, as well as improve lung function in asthma models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide as a research tool is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This can be particularly useful in studying the role of TLR4 in inflammatory diseases and identifying potential therapeutic targets. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.

Orientations Futures

There are several potential future directions for research on N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide and its therapeutic applications. One area of interest is in combination therapy, where this compound could be used in combination with other anti-inflammatory agents to enhance their efficacy. Another area of interest is in exploring the potential use of this compound in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of this compound's action and its potential long-term effects.

Méthodes De Synthèse

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide is synthesized through a multi-step process, starting with the reaction of 4-aminobenzoic acid with propionyl chloride to form N-propionyl-4-aminobenzoic acid. This compound is then reacted with thionyl chloride to form N-(propionylthio)aniline, which is then reacted with 2-furoic acid to form this compound.

Applications De Recherche Scientifique

N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in inflammatory diseases. In animal models, this compound has been shown to reduce inflammation and improve survival in sepsis, as well as reduce joint inflammation in arthritis. Clinical trials have also shown promising results, with this compound improving lung function in patients with asthma and reducing inflammation in patients with rheumatoid arthritis.

Propriétés

IUPAC Name

N-[3-(propanoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-13(19)18-15(22)17-11-6-3-5-10(9-11)16-14(20)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,20)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVHJFOABXRLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.